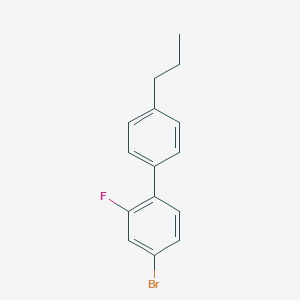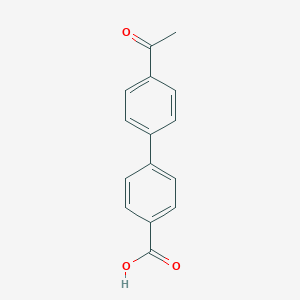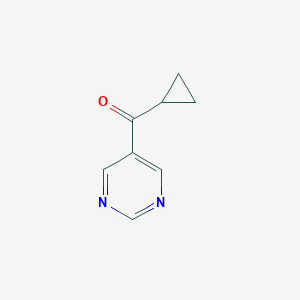
Cyclopropyl(pyrimidin-5-yl)methanone
Overview
Description
Cyclopropyl(pyrimidin-5-yl)methanone, also known as CPMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMM belongs to the class of cyclopropyl ketones and has a unique chemical structure that makes it an interesting target for drug development.
Mechanism Of Action
The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and division. Cyclopropyl(pyrimidin-5-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. Cyclopropyl(pyrimidin-5-yl)methanone has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
Cyclopropyl(pyrimidin-5-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Cyclopropyl(pyrimidin-5-yl)methanone has also been shown to have antibacterial and antiviral activities, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Advantages And Limitations For Lab Experiments
Cyclopropyl(pyrimidin-5-yl)methanone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for screening assays and drug development studies. Cyclopropyl(pyrimidin-5-yl)methanone has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a valuable tool for studying antibiotic and antiviral resistance. However, Cyclopropyl(pyrimidin-5-yl)methanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Cyclopropyl(pyrimidin-5-yl)methanone. One area of interest is the development of Cyclopropyl(pyrimidin-5-yl)methanone-based drugs for the treatment of cancer, infectious diseases, and other conditions. Another area of research is the study of the mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanone and the identification of its molecular targets. Additionally, further studies are needed to fully understand the toxicity and safety profile of Cyclopropyl(pyrimidin-5-yl)methanone. Overall, Cyclopropyl(pyrimidin-5-yl)methanone is a promising compound that has the potential to lead to the development of new drugs for a range of diseases and conditions.
Scientific Research Applications
Cyclopropyl(pyrimidin-5-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral activities. In particular, Cyclopropyl(pyrimidin-5-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potent activity against drug-resistant bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
properties
CAS RN |
117975-23-2 |
|---|---|
Product Name |
Cyclopropyl(pyrimidin-5-yl)methanone |
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
cyclopropyl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C8H8N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6H,1-2H2 |
InChI Key |
GQOXMZWMEXJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
Canonical SMILES |
C1CC1C(=O)C2=CN=CN=C2 |
synonyms |
Methanone, cyclopropyl-5-pyrimidinyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

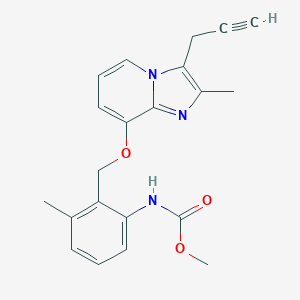
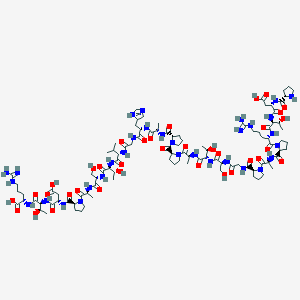
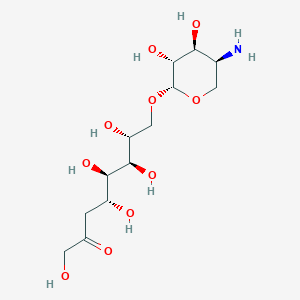
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
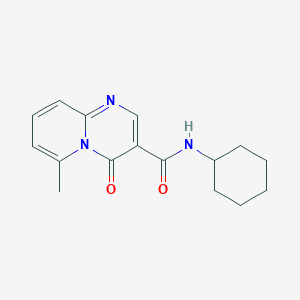
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
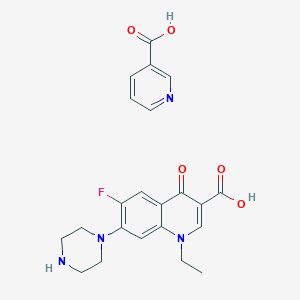
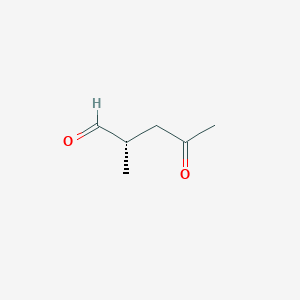
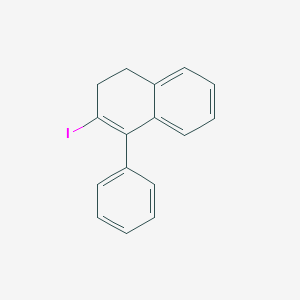
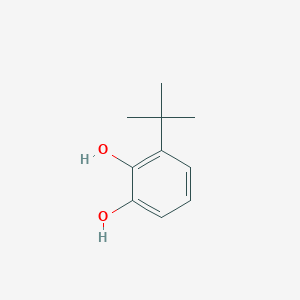
![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)
